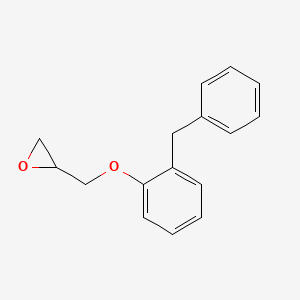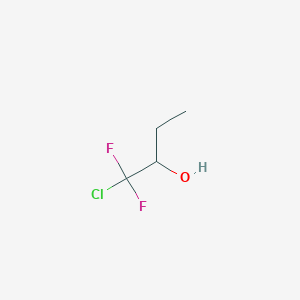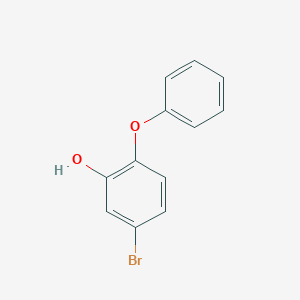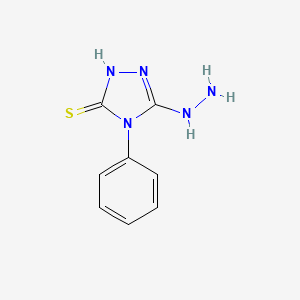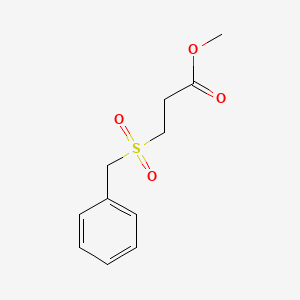
Methyl 3-benzylsulfonylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-benzylsulfonylpropanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a benzylsulfonyl group attached to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzylsulfonylpropanoate typically involves the reaction of benzylsulfonyl chloride with methyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanoate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-benzylsulfonylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-benzylsulfonylpropanoate involves its interaction with biological molecules through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-benzylsulfanylpropanoate: Similar structure but with a sulfanyl group instead of a sulfonyl group.
Methyl 3-phenylsulfonylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Methyl 3-benzylsulfonylpropanoate is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5342-55-2 |
|---|---|
Molekularformel |
C11H14O4S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
methyl 3-benzylsulfonylpropanoate |
InChI |
InChI=1S/C11H14O4S/c1-15-11(12)7-8-16(13,14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
RMXWWSVDHPGENQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCS(=O)(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


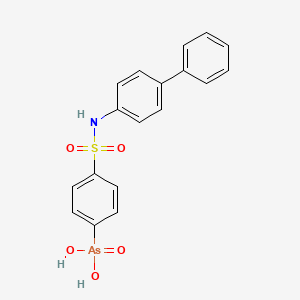
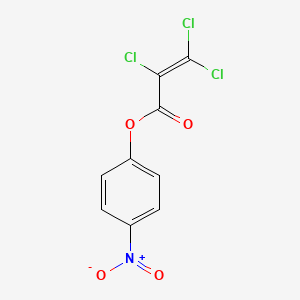
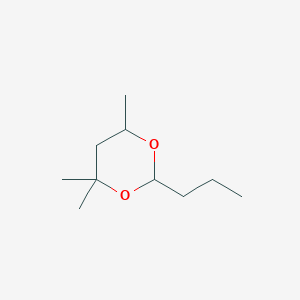
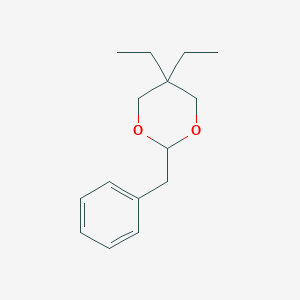
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
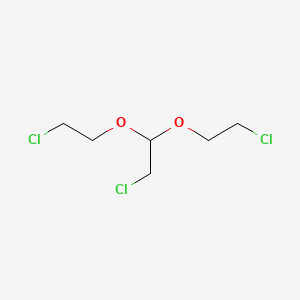
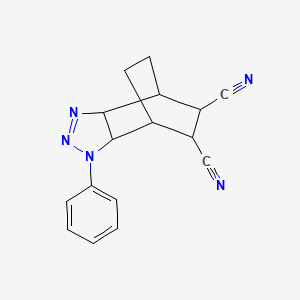
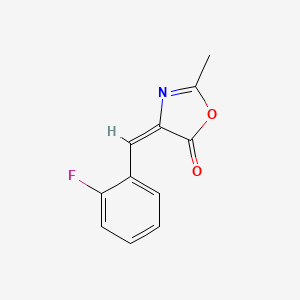
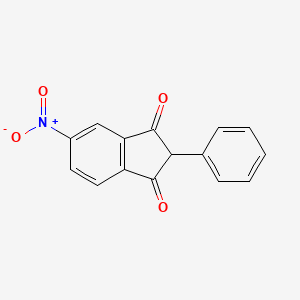
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
